2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
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Overview
Description
2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that features a pyrrolidine ring fused to a thiazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with a thiazolopyridine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a single pyrrolidine ring.
Thiazolopyridine: Lacks the pyrrolidine ring but shares the thiazolopyridine core.
Pyrrolidinylpyrimidine: Contains a pyrrolidine ring fused to a pyrimidine structure.
Uniqueness
2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and potential for diverse applications compared to simpler analogs .
Properties
Molecular Formula |
C10H15N3S |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C10H15N3S/c1-2-6-13(5-1)10-12-8-3-4-11-7-9(8)14-10/h11H,1-7H2 |
InChI Key |
AKTOGGALOFYLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)CNCC3 |
Origin of Product |
United States |
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